Dasyscyphin B
Description
Historical Perspectives and Discovery Context
Dasyscyphin B was discovered during the course of screening for cytotoxic compounds from fungi. researchgate.net It was isolated from fermentations of the ascomycete Dasyscyphus niveus, strain A0101. researchgate.net The structural elucidation of dasyscyphin analogues, including this compound, has been based on extensive spectroscopic analyses, such as 1D and 2D NMR, IR, and HR-MS, as well as chemical methods. researchgate.net The first synthesis of this compound was achieved starting from commercial abietic acid. rsc.orgrsc.org
Significance within Natural Product Chemistry
This compound holds significance within natural product chemistry as a bioactive molecule isolated from natural sources, specifically fungi. researchgate.netontosight.ai Compounds from natural sources are frequently screened for various biological activities. ontosight.ai Its isolation and characterization contribute to the understanding of the diverse chemical compounds produced by organisms like fungi and their potential roles. ontosight.ai The study of this compound and related compounds highlights the potential of natural products as lead compounds for further research. ontosight.ai
Classification and Structural Lineage within Meroterpenoids/Diterpenoids
This compound is classified as a meroterpenoid. Meroterpenoids are a class of natural products derived from hybrid biosynthetic pathways, originating in part from a terpenoid co-substrate. nih.gov They are formed through a combination of terpenoid scaffolds with other structural units like polyketides, alkaloids, phenols, and amino acids, leading to significant chemical diversity. nih.gov
Relationship to Drimane (B1240787) Meroterpenoids
This compound is related to drimane meroterpenoids. Drimane-type sesquiterpene quinone/quinols (SQs) are common meroterpenoids found in nature, characterized by a C15-sesquiterpenoid unit incorporating a C6-benzoquinone/quinol moiety. rsc.org Drimane-type SQs feature a drimane skeleton as the sesquiterpene unit. rsc.org Dasyscyphin-type compounds represent one of the subtypes of drimane-type SQs, based on the connection modes between the drimane and the C-6 benzene (B151609) moiety. rsc.org
Structural Similarities to Related Dasyscyphin Analogues
This compound shares structural similarities with other dasyscyphin analogues, such as Dasyscyphin A, Dasyscyphin C, Dasyscyphin D, Dasyscyphin E, Dasyscyphin F, and Dasyscyphin G. researchgate.netresearchgate.netnih.govnih.gov These compounds generally possess a tetracyclic structure, including a cyclopentane (B165970) ring. rsc.org For instance, Dasyscyphin D has a [6-5-6-6] tetracyclic skeleton. researchgate.net
Structural comparisons reveal specific differences among the analogues. For example, data for a compound later identified as Dasyscyphin G showed similarities to this compound, with a key difference being the presence of an aldehyde group instead of a methoxymethyl group attached to the aromatic ring at position C-15. nih.gov Similarly, a structural revision of Dasyscyphin C demonstrated it possesses a 2-cyclohexene-1,4-dione (B3052769) ring. nih.gov The relative configuration of some dasyscyphin analogues has been reported to be identical to that of other dasyscyphin compounds. researchgate.netnih.gov
Research findings regarding the isolation and characterization of some dasyscyphin analogues are summarized in the table below:
| Compound | Source Organism | Key Structural Features Mentioned | Characterization Methods Mentioned |
| Dasyscyphin C | Eclipta prostrata bioline.org.br, fungus of the Stictidaceae nih.govnih.gov | 2-cyclohexene-1,4-dione ring nih.gov | NMR, MS, ECD calculations nih.govbioline.org.br |
| Dasyscyphin D | Dasyscyphus niveus researchgate.net | Tetracyclic [6-5-6-6] skeleton researchgate.net, aldehyde instead of methoxymethyl at C-15 (compared to this compound) researchgate.net | NMR, X-ray crystallography researchgate.net |
| Dasyscyphin F | Fungus of the Stictidaceae nih.govnih.gov | Tricyclic-ring system for sesquiterpene portion nih.gov | HRMS, 1D and 2D NMR, ECD spectroscopy nih.gov |
| Dasyscyphin G | Fungus of the Stictidaceae nih.govnih.gov | Tricyclic-ring system for sesquiterpene portion nih.gov, aldehyde at C-15 (compared to this compound) nih.gov | HRESIMS, 1H, 13C, HSQC NMR, ECD spectrum nih.gov |
Note: This table is based on the provided text snippets and focuses on the characterization and structural features mentioned in relation to the dasyscyphin analogues discussed.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(4aS,6aS,11aR,11bS)-8-(methoxymethyl)-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-7,10-diol |
InChI |
InChI=1S/C23H34O3/c1-21(2)8-6-9-22(3)17(21)7-10-23(4)18(22)12-15-16(24)11-14(13-26-5)20(25)19(15)23/h11,17-18,24-25H,6-10,12-13H2,1-5H3/t17-,18+,22-,23-/m0/s1 |
InChI Key |
APGZBIKZXBYIEJ-WKZKVMAPSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2CC4=C(C=C(C(=C43)O)COC)O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(C=C(C(=C43)O)COC)O)C)C)C |
Synonyms |
dasyscyphin B |
Origin of Product |
United States |
Origin, Isolation, and Biosynthesis of Dasyscyphin B
Mycological Sources and Ecological Context
Dasyscyphin B is a merosesquiterpene, a type of natural product with a mixed biosynthetic origin that includes a terpenoid component. These compounds often feature a tetracyclic structure, including a cyclopentane (B165970) ring. Dasyscyphins A-E are examples of such metabolites isolated from terrestrial fungi. rsc.org
Isolation from the Ascomycete Dasyscyphus niveus
One of the primary sources identified for this compound is the ascomycete Dasyscyphus niveus. rsc.orgnih.gov Several terpenoid metabolites, including dasyscyphins A, B, and C, along with niveulone, have been isolated from fermentations of Dasyscyphus niveus strain A0101. nih.govproquest.comresearchgate.net
Isolation and Purification Methodologies
The isolation of natural products like this compound from fungal sources typically involves extraction from fermentation broths or fungal biomass, followed by purification steps.
Bioactivity-Guided Fractionation Strategies
Bioactivity-guided fractionation is a technique employed to isolate bioactive compounds from complex mixtures, such as fungal extracts. mdpi.comwisdomlib.org This strategy involves separating the extract into fractions and testing each fraction for the desired biological activity. mdpi.comwisdomlib.org Fractions exhibiting activity are further separated and tested until the pure active compound is isolated. This method has been used in the discovery process of bioactive compounds from fungal sources. researchgate.netscispace.com
Chromatographic Separation Techniques (e.g., Normal Phase Chromatography)
Chromatographic techniques are fundamental to the separation and purification of chemical compounds. These methods distribute sample components between a stationary phase and a mobile phase, enabling their separation based on differences in their physical and chemical properties. drugfuture.comuspbpep.com Common chromatographic techniques include gas chromatography (GC), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC). uspbpep.commdpi.comijfmr.com While the provided search results mention the use of chromatography, including silica (B1680970) gel chromatography, in the synthesis and purification of related compounds, specific details regarding the use of normal phase chromatography for the isolation of naturally occurring this compound were not extensively detailed. rsc.orgresearchgate.net
Table 1: Mycological Sources and Associated Dasyscyphin Compounds
| Source | Associated Dasyscyphin Compounds |
| Dasyscyphus niveus | Dasyscyphin A, B, C, Niveulone |
| Stictidaceae (Lichenized Fungi) | Dasyscyphin C, F, G |
Table 2: General Chromatographic Separation Techniques
| Technique | Description |
| Gas Chromatography (GC) | Separates volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase. ijfmr.com |
| Thin-Layer Chromatography (TLC) | Separates compounds on a thin layer of stationary phase coated on a plate using a liquid mobile phase. ijfmr.com |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds using a liquid mobile phase pumped through a column packed with stationary phase. mdpi.com |
| Supercritical Fluid Chromatography (SFC) | Separates compounds using a supercritical fluid as the mobile phase. drugfuture.comafin-ts.de |
| Normal Phase Chromatography | Uses a polar stationary phase and a non-polar mobile phase. |
Proposed Biosynthetic Pathways and Precursors
The biosynthesis of complex natural products like this compound is a subject of ongoing research. Based on its chemical structure, which features a mixed biosynthetic origin combining terpenoid and aromatic elements, this compound is classified as a meroterpenoid. researchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.net Proposed biosynthetic routes suggest its formation involves the modification and cyclization of a diterpene precursor.
Putative Origin from Abietic Acid
Several studies suggest that abietic acid, a common diterpene found in coniferous trees and a major component of rosin, serves as a putative precursor in the biosynthesis of this compound. researchgate.netrsc.orgrsc.orgnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net Abietic acid is an abietane (B96969) diterpenoid derived from abietadiene, which is synthesized from geranylgeranyl pyrophosphate (GGPP) via a copalyl pyrophosphate (CPP) intermediate. wikipedia.org The structural relationship between abietic acid and this compound supports this hypothesis, as abietic acid possesses the core tricyclic abietane skeleton that is also present in this compound. researchgate.netrsc.orgrsc.orgwikipedia.org
Synthetic efforts towards this compound have successfully utilized commercial abietic acid as a starting material, providing chemical evidence for its potential role as a biosynthetic precursor. researchgate.netrsc.orgrsc.orgnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net These syntheses involve a series of transformations that build the tetracyclic structure of this compound onto the abietane framework of abietic acid. researchgate.netrsc.orgrsc.org Key steps in reported synthetic sequences starting from abietic acid include oxidative degradation of a side chain, diastereoselective α-methylation of a ketoaldehyde, intramolecular aldol (B89426) condensation, and Diels-Alder cycloaddition of a dienol ester. researchgate.netrsc.orgrsc.orgresearchgate.net
Connections to Related Meroterpenoid Biosynthesis
The biosynthesis of this compound is connected to the broader field of meroterpenoid biosynthesis, particularly those with tetracyclic structures including a cyclopentane ring. rsc.orgrsc.org This class of compounds, which includes other dasyscyphins (A, C, D, E) and related metabolites like pelorol (B1251787) and akaol (B1251558) A, are isolated from diverse natural sources including fungi, marine sponges, and vegetable species. rsc.orgrsc.org
Studies on the synthesis of related meroterpenoids, such as dasyscyphin E from cupressic acid (another diterpene), also involve similar key chemical transformations, suggesting common enzymatic machinery and biosynthetic strategies are employed by producing organisms. researchgate.net These transformations often include oxidative modifications, cyclization reactions (such as intramolecular aldol condensation and Diels-Alder cycloaddition), and methylation steps to construct the characteristic fused ring systems and introduce specific functional groups found in these meroterpenoids. researchgate.netrsc.orgrsc.orgresearchgate.net The shared structural features and synthetic strategies among these compounds highlight a common biosynthetic lineage originating from diterpene precursors. rsc.orgrsc.orgresearchgate.net
Advanced Synthetic Strategies for Dasyscyphin B and Analogues
Total Synthesis Approaches
The first total synthesis of dasyscyphin B was achieved starting from commercial abietic acid. researchgate.netrsc.orgnih.govrsc.org This approach leverages the readily available abietane (B96969) skeleton as a chiral starting material. researchgate.netrsc.orgresearchgate.net
Semisynthesis from Commercial Abietic Acid
The semisynthesis of this compound from commercial abietic acid (PubChem CID: 10675) provides a viable route to access this complex molecule. researchgate.netrsc.orgnih.govrsc.org Abietic acid, a major component of rosin, serves as a chiral pool, offering a pre-existing carbon framework that can be elaborated through a series of chemical transformations. researchgate.netresearchgate.net The synthetic strategy involves the modification of the abietane skeleton to construct the characteristic cyclopentane (B165970) (C) and aromatic (D) rings of this compound. rsc.org This semisynthetic approach allows for the preparation of this compound and potentially analogues functionalized in the A ring. researchgate.netrsc.orgrsc.org
Key Methodological Steps
The synthesis of this compound from abietic acid involves several crucial steps designed to build the tetracyclic system and establish the correct stereochemistry. researchgate.netrsc.orgrsc.org
The construction of the cyclopentane C ring is achieved through an intramolecular aldol (B89426) condensation of a ketoaldehyde. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net This reaction involves the formation of a new carbon-carbon bond within a single molecule, leading to the cyclization and formation of the five-membered ring. masterorganicchemistry.com In the synthesis of this compound, treatment of a ketal aldehyde intermediate with hydrochloric acid in tetrahydrofuran (B95107) under reflux conditions promotes simultaneous ketal deprotection and intramolecular aldol condensation, yielding a tricyclic α,β-enone. rsc.org
The aromatic D ring is elaborated through a Diels-Alder cycloaddition reaction involving a dienol ester. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net This cycloaddition is a powerful method for forming six-membered rings and is utilized here to construct the cyclohexene (B86901) ring which is subsequently transformed into the aromatic system. rsc.org The dienol ester is obtained from the α,β-enone product of the intramolecular aldol condensation. rsc.org This step plays a vital role in establishing the final ring system of this compound. rsc.org
Intramolecular Aldol Condensation
Synthesis of Related Dasyscyphin Analogues and Derivatives
The synthesis of dasyscyphin analogues and derivatives often involves complex convergent or linear strategies to assemble the characteristic fused tetracyclic ring system. While the total synthesis of all dasyscyphin variants (A-G) has not been extensively detailed in the provided search results, notable progress has been made on specific members of the family, including this compound, D, and E.
Strategies for A-Ring Functionalization of Related Metabolites
Strategies for functionalizing the A-ring of dasyscyphins and related metabolites are an important aspect of synthetic efforts, enabling the creation of diverse analogues. The synthesis of this compound from abietic acid was reported to allow for the synthesis of related metabolites functionalized in the A ring through a sequence involving diastereoselective α-methylation, intramolecular aldol condensation, and Diels-Alder cycloaddition. researchgate.net Beyond the dasyscyphin family, A-ring functionalization strategies have been explored in the synthesis of other complex natural products, such as the complete functionalization of the A ring in the total synthesis of (+)-taxusin. ontosight.ai This required strategies involving chemoselective oxidation and reduction maneuvers in a congested environment. ontosight.ai Ring distortion strategies, including ring cleavage, expansion, fusion, and rearrangement, have also been employed to create diverse scaffolds from natural products, which can involve altering the functionalization of existing rings like the A-ring. C-H functionalization has emerged as a powerful tool for the synthesis of functionalized carbocycles and heterocycles found in natural products.
Comprehensive Structure Elucidation and Stereochemical Assignment
Spectroscopic Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the comprehensive assignment of signals and elucidation of connectivity.
Analysis of the ¹H and ¹³C NMR spectra of Dasyscyphin B, often coupled with Heteronuclear Single Quantum Coherence (HSQC) experiments, helps to identify the types of carbons (methyl, methylene, methine, and non-protonated) and their attached protons. For instance, analysis of ¹H, ¹³C, and HSQC NMR spectra can support the presence of a specific number of carbons and hydrogens with characteristic chemical shifts nih.gov. Detailed analysis of 2D NMR data, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, allows for the mapping of correlations between protons and carbons, confirming the connectivity within the molecule's skeleton nih.govresearchgate.net. For example, HMBC correlations can verify the position of specific functional groups, like an aldehyde, by showing correlations between its proton and adjacent carbons nih.gov.
NMR data for compounds related to this compound, such as an intermediate in its synthesis or other dasyscyphin analogues, have been reported, providing valuable comparative information for structural analysis nih.govresearchgate.net.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass of a molecule, which allows for the calculation of its elemental composition. This technique provides crucial information about the molecular formula of this compound. The molecular formula, established by HRESIMS, indicates the number of atoms of each element present in the molecule and provides insight into its index of hydrogen deficiency researchgate.net. Analysis of the HRESIMS molecular ion cluster can also confirm the presence of specific atoms, such as halogens, if present in related compounds richmond.edu.
Chiroptical Methods for Absolute Configuration Determination
Chiroptical methods are essential for determining the absolute configuration of chiral molecules, which refers to the specific spatial arrangement of atoms around stereocenters.
Electronic Circular Dichroism (ECD) Spectroscopy and Computational Calculations
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ECD spectrum is highly sensitive to the three-dimensional structure and absolute configuration. By comparing the experimental ECD spectrum of this compound with theoretically calculated ECD spectra for possible stereoisomers, the absolute configuration can be assigned nih.govresearchgate.net. Computational methods are employed to predict the ECD spectra for different stereoisomers, and the best match between the experimental and calculated spectra indicates the correct absolute configuration nih.govresearchgate.netrsc.org. This approach has been used to establish the absolute configuration of this compound and related compounds nih.govresearchgate.net.
Corroboration with Synthetic Standards and Literature Data
Confirmation of the proposed structure and stereochemistry of a natural product like this compound often involves comparison with a synthesized standard or with previously reported data for the same compound or closely related analogues.
Comparison of the spectroscopic properties (such as NMR data and optical rotation) of the isolated natural product with those of a synthetic sample of this compound can confirm its identity and validate the structural elucidation rsc.orgresearchgate.net. Similarly, comparing the obtained NMR data with literature values reported for this compound or its derivatives helps to corroborate the assigned structure nih.govresearchgate.net. In cases where a compound has been previously reported, comparison of NMR data is a standard method for confirming its identity nih.govresearchgate.net. The synthesis of this compound starting from known precursors has been achieved, and the spectroscopic properties of the synthetic product were found to be identical to those of the natural product, further confirming its structure rsc.org.
Preclinical Biological Activity Profiling of Dasyscyphin B
In Vitro Cytotoxicity and Antitumor Activity Studies
Studies have investigated the cytotoxic effects of Dasyscyphin B against various human cancer cell lines to assess its potential antitumor activity. ontosight.aiplantaedb.com
Screening against Human Cancer Cell Lines (e.g., HepG2, Hela S3, U937, Colo-320, Jurkat)
This compound has demonstrated cytotoxic activity against several human cancer cell lines, including HepG2 (liver carcinoma), Hela S3 (cervical carcinoma), U937 (histiocytic lymphoma), Colo-320 (colon adenocarcinoma), and Jurkat (acute T-cell leukemia). ontosight.aiplantaedb.com In screening studies, this compound showed cytotoxic activities against these cell lines with IC₅₀ values ranging from 0.5 to 3 µg/ml. ontosight.aiplantaedb.com
Here is a summary of the cytotoxic activity against specific cell lines:
| Cell Line | Type | IC₅₀ Range (µg/ml) | Source |
| HepG2 | Liver Carcinoma | 0.5 - 3 | ontosight.aiplantaedb.com |
| Hela S3 | Cervical Carcinoma | 0.5 - 3 | ontosight.aiplantaedb.com |
| U937 | Histiocytic Lymphoma | 0.5 - 3 | ontosight.aiplantaedb.com |
| Colo-320 | Colon Adenocarcinoma | 0.5 - 3 | ontosight.aiplantaedb.com |
| Jurkat | Acute T-cell Leukemia | 0.5 - 3 | ontosight.aiplantaedb.com |
Non-Proliferative Effects on Cellular Models
While the primary reported antitumor activity of this compound in the initial screening studies is cytotoxicity ontosight.aiplantaedb.com, research into other non-proliferative effects on cellular models, such as the inhibition of cell migration or induction of apoptosis at sub-cytotoxic concentrations, is not extensively detailed in the immediately available search results focused on this compound itself. The compound was identified during a screening specifically for cytotoxic compounds from fungi. ontosight.ai Further investigations would be required to fully characterize any potential non-proliferative activities distinct from its direct cytotoxic effects.
Antimicrobial Research Investigations
This compound has also been evaluated for its potential antimicrobial properties, specifically its antibacterial spectrum and efficacy. ontosight.aiplantaedb.comrjptonline.org
Antibacterial Spectrum and Efficacy
Initial observations indicated only modest or weak antibiotic properties for this compound. ontosight.aiplantaedb.com However, more detailed evaluations have provided specific data on its activity against certain bacterial strains. rjptonline.org
Activity against Gram-Positive Bacteria (e.g., Bacillus anthracis, Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus)
This compound has demonstrated inhibitory activity against certain Gram-Positive bacteria. It has been shown to inhibit the growth of Bacillus anthracis and Methicillin-resistant Staphylococcus aureus (MRSA). rjptonline.org Notably, this compound exhibited the most potent activity among tested compounds against B. anthracis. rjptonline.org
Here is a summary of the antibacterial activity against specific Gram-Positive bacteria:
| Bacterium | Gram Stain | Activity | MIC Value (µg/mL) | Source |
| Bacillus anthracis | Gram-Positive | Inhibitory | 2 | rjptonline.org |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | Inhibitory | Not specified | rjptonline.org |
| Staphylococcus aureus | Gram-Positive | Tested | Not specified | ontosight.airjptonline.org |
Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)
This compound has also been tested against Gram-Negative bacteria. It has shown inhibitory activity against Pseudomonas aeruginosa. rjptonline.org However, against Escherichia coli, the observed antibiotic properties were modest or weak compared to other activities or compounds. ontosight.aiplantaedb.comrjptonline.org
Here is a summary of the antibacterial activity against specific Gram-Negative bacteria:
| Bacterium | Gram Stain | Activity | MIC Value (µg/mL) | Source |
| Pseudomonas aeruginosa | Gram-Negative | Inhibitory | Not specified | rjptonline.org |
| Escherichia coli | Gram-Negative | Weak/Modest | Not specified | ontosight.aiplantaedb.comrjptonline.org |
Antifungal Efficacy (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus niger)
Studies have investigated the antimicrobial potential of this compound. Following its isolation, this compound (referred to as compound 2) and dasyscyphin C (compound 3) were observed to possess modest or weak antibiotic properties nih.govresearchgate.net. An evaluation of the antimicrobial activity of this compound was conducted against a panel of microorganisms, including the yeasts Saccharomyces cerevisiae and Candida albicans, and the mold Aspergillus niger researchgate.net. While the antimicrobial activity was assessed, the specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or growth inhibition percentages for this compound against these particular fungal species, were not detailed within the provided research snippets researchgate.net. Therefore, a data table with specific efficacy metrics for this compound against Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger cannot be generated based on the available information.
Mechanistic In Vitro Studies to Elucidate Biological Effects
Current research provides limited detailed information regarding the specific mechanism of action by which this compound exerts its biological effects. While this compound has demonstrated other activities, such as cytotoxic effects against various human cancer cell lines nih.govresearchgate.net, the underlying mechanisms responsible for these observations are not extensively elucidated in the provided literature. For instance, in a study investigating related compounds, it was noted that the mechanism of action of dasyscyphin C against cancer cells was not known, indicating a general gap in the detailed mechanistic understanding of this class of compounds researchgate.net. Based on the available search results, specific in vitro studies detailing the molecular targets or pathways modulated by this compound, particularly in the context of its reported modest antifungal properties, are not described. Further research is needed to fully understand the cellular and molecular mechanisms underlying the biological activities of this compound.
Mechanistic Insights into Dasyscyphin B Bioactivity
Identification of Cellular and Molecular Targets
Research indicates that Dasyscyphin B exhibits potent cytotoxic activities against several human cell lines. Cytotoxicity implies an interaction with cellular components or processes essential for cell survival and proliferation. While the specific cellular and molecular targets directly modulated by this compound have not been extensively detailed in the available literature from the performed searches, its observed antitumoral and cytotoxic effects suggest an interaction with targets involved in cell growth regulation, cell cycle control, or apoptosis pathways.
Studies on related compounds, such as Dasyscyphin C, have shown cytotoxic activity against specific cell lines like HeLa cells. The identification of cellular targets for analogues like Dasyscyphin C can sometimes provide clues about potential targets for this compound, given their structural similarities. However, without direct experimental evidence for this compound, specific molecular targets remain to be definitively identified.
Signaling Pathway Modulation and Biological Process Interference
The reported antitumoral and cytotoxic activities of this compound suggest that it interferes with biological processes crucial for cancer cell survival and proliferation. These processes are often regulated by complex signaling pathways. While the precise signaling pathways modulated by this compound have not been elucidated in the search results, compounds with cytotoxic effects commonly interact with pathways involved in cell cycle progression, growth factor signaling, or apoptosis induction.
For instance, interference with biological processes such as uncontrolled cell division or the evasion of programmed cell death could explain the observed cytotoxic effects. However, specific details on how this compound modulates particular signaling cascades or interferes with defined biological processes were not found in the conducted searches. Further research is needed to delineate the specific pathways and processes affected by this compound treatment.
Advanced Analytical Methodologies in Dasyscyphin B Research
Computational and Chemoinformatic Tools for Data Analysis and Prediction
Computational and chemoinformatic tools play a significant role in modern natural product research, accelerating various stages of the drug development process and enabling the analysis of complex chemical data ontosight.ai. Chemoinformatics is an interdisciplinary field that utilizes computational techniques to manage, analyze, visualize, and apply chemical information nih.govresearchgate.net. In the context of natural products, these tools are essential for exploring the vast chemical space represented by natural compound databases ontosight.ai.
Chemoinformatic methods are used to characterize the chemical space of natural product collections, comparing their molecular properties, including structural complexity and diversity, with known drugs and screening libraries researchgate.net. This involves using various molecular representations and data visualization techniques ontosight.ai. Common techniques include principal component analysis (PCA), scaffold trees, and self-organizing maps ontosight.ai. The collection, evaluation, and dissemination of natural product chemical information in compound databases is a key application of chemoinformatics, particularly with the advent of big data ontosight.ai.
Computational tools also facilitate the prediction of various properties, including bioactivities, safety profiles, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics ontosight.ai. Machine learning and artificial intelligence are increasingly integrated into these tools to enhance data analysis and prediction capabilities in chemistry and natural product research nih.govresearchgate.netplantaedb.com. For instance, machine learning graph embeddings have been used to extract knowledge from knowledge graphs connecting properties and molecular data in natural product databases researchgate.netplantaedb.com. Computational approaches can also be used for in silico screening of compound libraries from databases to identify potential hits for drug discovery researchgate.net.
Databases such as PubChem are valuable resources for researchers, providing access to a vast collection of chemical information, including structures, properties, and biological activities ontosight.airsc.org. While specific detailed applications of these computational and chemoinformatic tools to Dasyscyphin B were not found in the performed searches, these methodologies are broadly applicable to the study of natural products and can provide insights into the potential of compounds like this compound.
Metabolomics Approaches in Natural Product Research
Metabolomics, the comprehensive analysis of all metabolites in a biological system, has become an indispensable tool in natural product research. Unlike classical approaches that often focus on isolating single compounds, metabolomics allows for the analysis of thousands of metabolites from crude natural extracts, offering a broader understanding of the chemical composition. This approach is particularly valuable for exploring the diversity of plant metabolites and elucidating biosynthetic pathways.
Current metabolomics strategies primarily rely on advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography–mass spectrometry (LC-MS), capillary electrophoresis–mass spectrometry (CE-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods are used for the comprehensive annotation of the constituents of natural products. Mass spectrometry (MS) fragmentation spectra provide detailed structural information, and techniques like multiple-stage MS are used to record spectra of product ions. High-resolution and high-accuracy m/z measurements from systems like QTOF and Orbitrap are commonly used in untargeted metabolomics platforms.
Metabolomics can be used for the rapid identification of known compounds (dereplication) and for the untargeted chemical profiling of natural extract collections. It also plays a role in understanding the relationship between the entire metabolome of natural remedies and their biological effects. While metabolomics can provide dynamic information about functional molecules, integrating it with other 'omics' technologies, such as genomics, can further enhance the understanding of metabolomes and biosynthetic pathways.
Computational mass spectrometry and cheminformatics tools are integral to processing and analyzing the complex datasets generated in metabolomics experiments. These tools facilitate metabolite annotation by matching experimental data against spectral databases and performing in silico fragmentations.
Future Research Trajectories and Translational Considerations for Dasyscyphin B
Comprehensive Elucidation of Complete Biosynthetic Pathways
A thorough understanding of the complete biosynthetic pathway of Dasyscyphin B within its natural source, Dasyscyphus niveus, is a critical area for future research. Elucidating the sequence of enzymatic reactions and the genes involved in the production of this compound would provide valuable insights into its natural synthesis. Research into the biosynthesis of fungal drimane-type sesquiterpene esters, a class that includes compounds structurally related to this compound, has revealed complex pathways involving specific enzymes like drimenol (B159378) cyclase. researchgate.net While general research exists on the biosynthesis of secondary metabolites in fungi and lichens (which can harbor fungal symbionts), the specific pathway for this compound remains to be fully detailed. researchgate.netmdpi.com Comprehensive elucidation could potentially pave the way for biotechnological production methods, such as metabolic engineering of host organisms, to produce this compound more efficiently and sustainably.
Discovery and Characterization of Novel this compound Analogues and Derivatizations
The exploration of novel this compound analogues and derivatizations represents a significant future research direction. The first synthesis of this compound starting from abietic acid has been achieved, and this procedure is noted to allow for the synthesis of related metabolites functionalized in a specific ring. rsc.orgnih.gov This synthetic access is crucial for generating structural variants of this compound. Research into other natural products with fused ring systems, some structurally related to dasyscyphins, highlights the potential for analogue development through synthetic strategies. core.ac.uk Studies on meroterpenoids, which share biosynthetic origins from terpenoid and polyketide pathways with potential relevance to this compound, have shown that structural modifications can significantly impact biological activities, such as antifungal properties. acs.org Future work should focus on synthesizing a library of this compound analogues with targeted structural modifications to investigate structure-activity relationships. Characterizing the biological activities of these analogues could lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.
Advanced Preclinical Efficacy and Mechanism-Based Studies in Relevant Biological Models
Advanced preclinical efficacy and mechanism-based studies are essential to validate the potential therapeutic applications of this compound. While initial screenings have indicated cytotoxic activities against certain human cell lines nih.gov, more comprehensive and rigorous preclinical studies are needed. These studies should utilize relevant in vitro and in vivo biological models to evaluate the efficacy of this compound against specific diseases or conditions. For instance, if this compound shows anticancer activity, further studies in preclinical models would be necessary to assess its efficacy and safety profile. ontosight.ai Research guidelines for preclinical studies, including those for radiopharmaceuticals and antiviral compounds, emphasize the importance of rigorous design and reporting to enable proper risk-benefit assessment. plos.orgiaea.orgmdpi.commdpi.com Future research should focus on elucidating the precise molecular mechanisms underlying this compound's observed biological effects. This could involve studies on its interactions with specific cellular targets, its influence on signaling pathways, and its effects on cellular processes such as proliferation, apoptosis, or microbial growth. Such mechanism-based studies are crucial for understanding how this compound exerts its effects and for identifying potential biomarkers of response.
Exploration of Additional Therapeutic Applications Based on Mechanistic Understanding
A deeper understanding of the mechanism of action of this compound can facilitate the exploration of additional therapeutic applications beyond its initially reported activities. If, for example, this compound is found to modulate specific enzymes or pathways, this knowledge could suggest its potential use in treating other diseases where those targets or pathways are involved. Research into natural products often reveals a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. ontosight.ai Based on its mechanism, this compound could be investigated for these or other applications. Studies on other natural compounds have demonstrated diverse activities such as antibacterial, antifungal, and antiviral effects, suggesting the potential for broad-spectrum applications for natural product derivatives. mdpi.comacs.orgresearchgate.net Future research should systematically screen this compound in various biological assays relevant to different disease areas, guided by the insights gained from mechanistic studies.
Development of Sustainable and Scalable Production Methods for Research and Development
The development of sustainable and scalable production methods for this compound is crucial for supporting future research and potential translational efforts. Currently, this compound is isolated from Dasyscyphus niveus nih.gov, and a synthetic route from abietic acid exists rsc.orgnih.gov. However, for broader research and potential development, more efficient and scalable production methods may be required. Future research could explore optimizing the fermentation conditions of Dasyscyphus niveus to increase this compound yield. Alternatively, leveraging the understanding of its biosynthetic pathway (Section 8.1), biotechnological approaches such as engineered microbial fermentation could be developed for sustainable and scalable production. mdpi.comresearchgate.net Research into the sustainable production of other compounds from natural sources highlights the importance of utilizing renewable feedstocks and developing efficient processes. mdpi.comresearchgate.netnih.gov Chemical synthesis could also be further optimized for scalability and efficiency. researchgate.netresearchgate.net Developing sustainable production methods will be essential to ensure a reliable supply of this compound for advanced preclinical studies and any potential future clinical development.
Q & A
Q. What starting materials and key reaction steps are utilized in the first total synthesis of Dasyscyphin B?
The first synthesis of this compound employs abietic acid as the starting material, leveraging regioselective oxidative cleavage of its C13-C14 double bond to generate intermediates like keto-aldehydes (e.g., compound 13). Key steps include:
- Aldol condensation for cyclopentane C-ring formation .
- Diels-Alder cycloaddition with methyl propiolate to construct the aromatic D-ring .
- Enantioselective α-methylation using MeI and t-BuOK to introduce the C8α methyl group . Detailed protocols and intermediate characterization (NMR, IR, MS) are provided in the original synthesis work .
Q. How is the stereochemical configuration of this compound confirmed during synthetic characterization?
Stereochemical integrity is verified via NMR spectroscopy (e.g., NOESY for spatial proton relationships) and X-ray crystallography of intermediates like compound 20. The use of RANEY® Ni for selective reduction ensures proper stereochemical outcomes in steps such as the conversion of α,β-unsaturated aldehyde 11 to keto-alcohol 14 .
Q. What analytical techniques are critical for validating the purity and identity of synthetic this compound?
- Chromatographic methods (TLC, HPLC) monitor reaction progress.
- Spectroscopic techniques :
- 1H/13C NMR for structural elucidation.
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches).
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Reproducibility hinges on:
- Strict adherence to reaction conditions (e.g., temperature, solvent systems like THF/dioxane).
- Detailed documentation of catalyst systems (e.g., Ag2O for oxidations).
- Provision of supplementary data (e.g., spectral raw files, chromatograms) as outlined in journal guidelines .
Advanced Research Questions
Q. What challenges arise in achieving regioselective oxidative cleavage during this compound synthesis, and how are they mitigated?
The C13-C14 bond of abietic acid requires precise control to avoid over-oxidation. This is addressed via OsO4/NaIO4 sequential treatment , which selectively generates keto-aldehyde 13 with minimal side products. Reaction monitoring via real-time TLC and quenching optimization (e.g., low-temperature workup) enhances yield .
Q. How do structural modifications to this compound’s A-ring influence its antitumoral activity?
Synthetic routes enable the preparation of non-natural A-ring isomers (e.g., compound 10 derivatives) to study structure-activity relationships (SAR). Modifications are assessed using in vitro cytotoxicity assays (e.g., against cancer cell lines) and molecular docking to predict target binding .
Q. What strategies are effective in resolving discrepancies between synthetic and naturally isolated this compound spectral data?
Discrepancies (e.g., in NOE patterns or [α]D values) are resolved through:
- Comparative 2D-NMR of natural and synthetic samples.
- Isotopic labeling studies to trace stereochemical pathways.
- Crystalline sponge methods for microgram-scale X-ray analysis .
Q. How can researchers optimize enantiomeric excess (ee) in critical steps like α-methylation?
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) improve ee during methyl group introduction.
- Catalyst screening (e.g., chiral Pd complexes) for asymmetric induction.
- In situ monitoring via circular dichroism (CD) to track enantiomer formation .
Q. What role do byproducts (e.g., compound 16) play in troubleshooting this compound synthesis?
Byproducts like tetra-substituted alkene 16, formed during dehydration of diol 15, highlight competing reaction pathways. Their isolation and characterization via GC-MS and NMR inform mechanistic adjustments (e.g., solvent polarity tuning) to favor desired products .
Methodological and Data Integrity Considerations
Q. How should contradictory data (e.g., conflicting melting points or bioactivity results) be addressed in this compound studies?
Contradictions are analyzed through:
Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation in this compound research?
Hypotheses should align with FINER principles :
- Feasibility : Align with available instrumentation (e.g., access to chiral columns).
- Novelty : Address gaps in SAR or biosynthesis pathways.
- Ethical compliance : Adhere to chemical safety protocols (e.g., handling OsO4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
